1-Bromohept-2-ene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

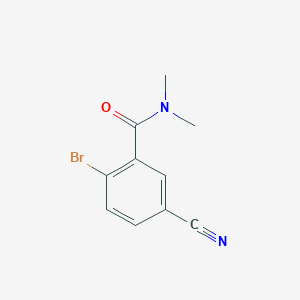

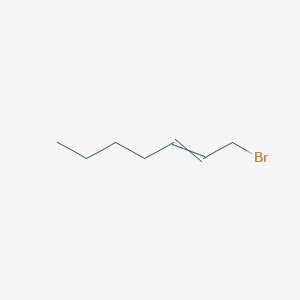

1-Bromohept-2-ene is a chemical compound with the molecular formula C7H13Br . It is used in synthetic chemistry as an alkylating agent .

Synthesis Analysis

The synthesis of 1-Bromohept-2-ene can be achieved through various methods. One approach could be to reduce the alkyne to cis or trans-3-hexene before undertaking glycol formation . Another method could involve a 7-step procedure for the synthesis of enantiomerically pure compounds .Molecular Structure Analysis

The molecular structure of 1-Bromohept-2-ene can be analyzed using various techniques such as ChemSpider and MolView . These platforms provide a visual representation of the molecule, allowing for a detailed understanding of its structure.Chemical Reactions Analysis

The chemical reactions involving 1-Bromohept-2-ene are diverse. For instance, it can participate in electrophilic addition reactions with bromine and other halogens . It’s also worth noting that the reactions of 1-Bromohept-2-ene can be influenced by factors such as temperature, pressure, and the presence of catalysts .Physical And Chemical Properties Analysis

1-Bromohept-2-ene has an average mass of 177.082 Da and a monoisotopic mass of 176.020050 Da . It has a density of 1.2±0.1 g/cm3, a boiling point of 174.7±9.0 C at 760 mmHg, and a vapour pressure of 1.6±0.3 mmHg at 25 C .科学的研究の応用

Synthesis and Organic Chemistry Applications

Synthesis of 1,4-Diazabicyclo[4.1.0]hept-4-enes : The reaction of 2-bromoenones with N-unsubstituted 1,2-diamines, related to 1-Bromohept-2-ene, provides an accessible route to 1,4-diazabicyclo[4.1.0]hept-4-enes. This discovery contributes to a better understanding of multistep reaction mechanisms and the influence of starting material structures on reaction directions (Muzalevskiy et al., 2016).

Bromination Studies in Organic Compounds : Research on the bromination of norbornene derivatives, including 7-bromobicyclo[2.2.1]hept-2-ene, has shed light on the role of neighboring group participation in rearrangements. This is crucial for understanding the formation mechanisms of isomers and the impact of substituents on rearrangement processes (Gültekin et al., 2008).

Formation of Bicyclic Heterocycles : The palladium-catalyzed domino cyclization of propargyl bromides, which relates to the bromine chemistry of compounds like 1-Bromohept-2-ene, enables the formation of 2,7-diazabicyclo[4.3.0]non-5-enes. This highlights the role of nucleophilic functional groups in controlling regioselectivity, essential for creating complex organic structures (Ohno et al., 2008).

Chemical Modification and Material Science

- Chemical Modification of Polymers : The chemical modification of commercially available 1,2-PB (polybutadiene), which involves bromination similar to 1-Bromohept-2-ene chemistry, leads to reactive intermediates used in various applications. This includes the creation of water-soluble brush polymers and polyelectrolyte copolymers, demonstrating the role of brominated compounds in advanced material science (Yuan et al., 2011).

作用機序

将来の方向性

特性

IUPAC Name |

1-bromohept-2-ene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13Br/c1-2-3-4-5-6-7-8/h5-6H,2-4,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWNFMPKLXRVOQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromohept-2-ene | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2656338.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2656339.png)

![7-[(4-Prop-2-enoylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2656345.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)acrylamide](/img/structure/B2656346.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide](/img/structure/B2656351.png)

![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)